molecular formula C23H14Br2N2O3S B11535029 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B11535029
M. Wt: 558.2 g/mol
InChI Key: CMVTYVQDGWKIBI-UHFFFAOYSA-N
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Description

5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a complex organic compound known for its unique chemical structure and properties. This compound features a combination of bromine, hydroxyl, and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione typically involves multi-step organic reactions. One common method includes the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with 1,3-diphenyl-2-thiohydantoin under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione involves its interaction with specific molecular targets. The compound’s bromine and hydroxyl groups play a crucial role in its reactivity and binding affinity. It can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-Dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione is unique due to its combination of phenyl, bromine, and thiohydantoin groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H14Br2N2O3S

Molecular Weight

558.2 g/mol

IUPAC Name

5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C23H14Br2N2O3S/c24-18-12-14(13-19(25)20(18)28)11-17-21(29)26(15-7-3-1-4-8-15)23(31)27(22(17)30)16-9-5-2-6-10-16/h1-13,28H

InChI Key

CMVTYVQDGWKIBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N(C2=S)C4=CC=CC=C4

Origin of Product

United States

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